Mesalazine-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

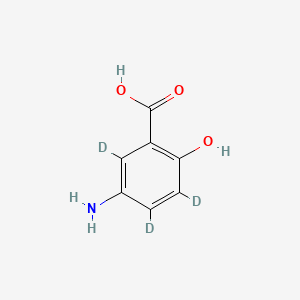

Mesalazine-D3, also known as mesalamine-D3 or 5-aminosalicylic acid-D3, is a deuterated form of mesalazine. Mesalazine is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of mesalazine due to its stable isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mesalazine-D3 involves the incorporation of deuterium atoms into the mesalazine molecule. One common method is the catalytic hydrogenation of mesalazine in the presence of deuterium gas. This process typically involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.

Análisis De Reacciones Químicas

Types of Reactions

Mesalazine-D3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted mesalazine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Mesalazine-D3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of mesalazine in the body.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of mesalazine.

Drug Interaction Studies: Used to investigate potential interactions between mesalazine and other drugs.

Biological Research: Employed in studies related to inflammatory bowel diseases to understand the drug’s mechanism of action and efficacy.

Mecanismo De Acción

The exact mechanism of action of Mesalazine-D3 is not fully understood, but it is believed to exert its effects through several pathways:

Inhibition of Prostaglandin Synthesis: this compound inhibits the enzyme cyclooxygenase, reducing the production of pro-inflammatory prostaglandins.

Scavenging of Free Radicals: Acts as a potent scavenger of reactive oxygen species, reducing oxidative stress in the intestinal mucosa.

Modulation of Immune Response: Interferes with leukotriene synthesis and leukocyte migration, reducing inflammation.

Comparación Con Compuestos Similares

Mesalazine-D3 is compared with other similar compounds such as:

Sulfasalazine: A prodrug that is metabolized to mesalazine and sulfapyridine. Unlike this compound, sulfasalazine has additional antibacterial properties.

Olsalazine: A dimer of mesalazine that is cleaved in the colon to release two molecules of mesalazine. It has a similar mechanism of action but different pharmacokinetic properties.

Balsalazide: Another prodrug that releases mesalazine in the colon. It is used for similar indications but has a different chemical structure.

Uniqueness

This compound’s uniqueness lies in its stable isotopic labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. Its deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological systems.

Actividad Biológica

Mesalazine-D3, a stable isotope-labeled form of mesalazine (5-aminosalicylic acid), is primarily utilized in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC). This article explores its biological activity, mechanisms of action, and therapeutic implications through a synthesis of recent research findings and case studies.

Mesalazine exerts its therapeutic effects through multiple mechanisms:

- Inhibition of Inflammatory Pathways : Mesalazine inhibits the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. This action reduces leukocyte migration to inflamed tissues, thereby mitigating the inflammatory response associated with UC .

- Scavenging Free Radicals : The compound acts as a potent scavenger of free radicals, which are implicated in tissue damage during inflammatory processes. By neutralizing these radicals, mesalazine helps to protect intestinal mucosa from oxidative stress .

- PPAR-γ Activation : Mesalazine has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and maintaining intestinal homeostasis. This activation leads to enhanced expression and translocation of PPAR-γ to the nucleus, promoting anti-inflammatory gene expression .

- Inhibition of NF-kB : The drug inhibits the nuclear factor kappa B (NF-kB) pathway, which is a key regulator of pro-inflammatory cytokine production. This inhibition further contributes to its anti-inflammatory effects .

Research Findings

Recent studies have provided insights into the biological activity and efficacy of this compound:

- Colorectal Cancer Prevention : Mesalazine has been shown to reduce the risk of colorectal cancer (CRC) by interfering with CRC cell biology. It may act on pathways involved in carcinogenesis, particularly the Wnt/β-catenin signaling pathway, which is often activated in CRC .

- Case Study on Ulcerative Colitis : A study involving UC patients demonstrated that mesalazine significantly improved clinical outcomes by reducing disease activity indices and histological scores. Patients treated with mesalazine exhibited marked reductions in inflammatory markers such as IL-1β and TNF-α compared to control groups .

- Combination Therapy Efficacy : A recent investigation into the combined treatment of mesalazine with Lactobacillus casei showed enhanced therapeutic effects in experimental UC models. The combination led to reduced tissue damage and lower levels of myeloperoxidase (MPO) and nitric oxide (NO), indicating improved anti-inflammatory activity .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Propiedades

IUPAC Name |

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOPZPXVLCULAV-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.